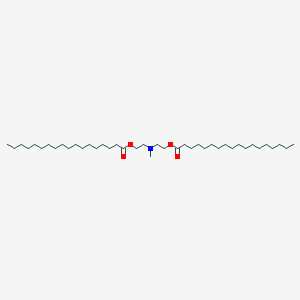
Bisnorlipoic acid
Overview
Description
Bisnorlipoic acid, also known as thioctic acid, is a naturally occurring compound that plays a crucial role in various biological processes. It is a five-membered cyclic disulfide, which is known for its dynamic covalent nature and ability to undergo reversible polymerization. This compound is widely recognized for its antioxidant properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bisnorlipoic acid can be synthesized through several methods. One common approach involves the reaction of 1,3-bis-tert-butyl thioethers with bromine, which proceeds to completion within minutes under mild conditions, presumably via a sulfonium-mediated ring-closure . Another method involves the reversible ring-opening polymerization of cyclic 1,2-dithiolanes, which can be triggered by various methodologies such as light (photopolymerization), heat (thermal polymerization), base/thiolate (anionic polymerization), and acid (cationic polymerization) .
Industrial Production Methods: Industrial production of 1,2-dithiolane-3-propanoic acid typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity, yield, and specific application of the compound. The production process is optimized to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Bisnorlipoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s disulfide bond is particularly reactive, making it prone to thiol-disulfide exchange and ring-opening polymerization .
Common Reagents and Conditions: Common reagents used in the reactions of 1,2-dithiolane-3-propanoic acid include bromine, thiols, and various acids and bases. The reaction conditions can vary widely, from mild to more stringent conditions, depending on the desired outcome .
Major Products Formed: The major products formed from the reactions of 1,2-dithiolane-3-propanoic acid include various substituted dithiolanes, polydisulfides, and other cyclic and linear disulfide compounds .
Scientific Research Applications
Bisnorlipoic acid has a wide range of scientific research applications. In chemistry, it is used in the synthesis of dynamic covalent polymers, self-healing materials, and stimuli-responsive materials . In biology and medicine, it is known for its antioxidant properties and is used in the development of therapeutic agents for neurodegenerative diseases, diabetes, and other conditions . The compound is also used in the fabrication of biosensors, protein-polymer conjugates, and cell-penetrating materials .
Mechanism of Action
The mechanism of action of 1,2-dithiolane-3-propanoic acid involves its ability to undergo reversible redox reactions. The compound can readily exchange electrons with other molecules, acting as both an antioxidant and a pro-oxidant. This dual functionality allows it to neutralize free radicals, regenerate other antioxidants, and modulate various cellular pathways . The molecular targets and pathways involved include the regulation of oxidative stress, modulation of signal transduction pathways, and interaction with various enzymes and proteins .
Comparison with Similar Compounds
. it is unique in its specific structure and reactivity, which confer distinct properties and applications. For example, alpha-lipoic acid is widely used as a dietary supplement and therapeutic agent due to its potent antioxidant properties . In contrast, 1,2-dithiolane-3-propanoic acid is more commonly used in materials science and polymer chemistry .
Similar Compounds
- 1,2-Dithiolane-3-pentanoic acid (alpha-lipoic acid)
- 1,2-Dithiolane-3-carboxylic acid
- 1,3-Dithiolane
Properties
IUPAC Name |
3-(dithiolan-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S2/c7-6(8)2-1-5-3-4-9-10-5/h5H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQLDLUVIDCIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927144 | |
| Record name | 3-(1,2-Dithiolan-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13125-44-5 | |
| Record name | Bisnorlipoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013125445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1,2-Dithiolan-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)








